Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine

LogP Lipophilicity ADME

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine (CAS 119628-83-0) is a heterocyclic small molecule (C₁₁H₁₃N₃, MW 187.24 g/mol) composed of an imidazo[4,5-b]pyridine core substituted at the 2-position with a cyclopentyl group. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, acting as a purine isostere, and is widely utilized in kinase inhibitor and receptor antagonist programs.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 119628-83-0
Cat. No. B048565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
CAS119628-83-0
Synonyms2-CYCLOPENTYL-1H-IMIDAZO[4,5-B]PYRIDINE
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14)
InChIKeyDHCJZAGWHJCYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-3H-imidazo[4,5-b]pyridine (CAS 119628-83-0): Physicochemical Profile and Scaffold Identity for Procurement Decisions


2-Cyclopentyl-3H-imidazo[4,5-b]pyridine (CAS 119628-83-0) is a heterocyclic small molecule (C₁₁H₁₃N₃, MW 187.24 g/mol) composed of an imidazo[4,5-b]pyridine core substituted at the 2-position with a cyclopentyl group [1]. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, acting as a purine isostere, and is widely utilized in kinase inhibitor and receptor antagonist programs [2]. The cyclopentyl substituent confers a computed XLogP3 of 2.1, positioning the compound in a balanced lipophilicity range suitable for both oral bioavailability optimization and fragment-based drug discovery (FBDD) campaigns [1].

Why 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs: Physicochemical Differentiation Dictates Downstream Performance


The imidazo[4,5-b]pyridine scaffold tolerates diverse C2-substituents, but substitution identity profoundly alters key physicochemical parameters including lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity, directly impacting solubility, permeability, and metabolic stability [1]. 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine is not interchangeable with its 2-methyl, 2-phenyl, or 6-bromo analogs because each analog establishes a different property vector. For instance, the 2-methyl analog exhibits a LogP of ~1.27 while the 2-phenyl analog reaches ~2.63 ; the cyclopentyl variant (XLogP3 = 2.1) occupies an intermediate lipophilicity that is often optimal for balancing passive permeability and aqueous solubility in lead optimization [1]. Generic substitution without quantitative justification risks shifting the ADME profile beyond acceptable boundaries.

Quantitative Differentiation Evidence: 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine vs. Closest Analogs


Lipophilicity Modulation: Cyclopentyl vs. Methyl and Phenyl Substitution at the C2 Position

The cyclopentyl group in 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine provides an XLogP3 of 2.1 [1], which lies between the 2-methyl analog (LogP = 1.27) and the 2-phenyl analog (ACD/LogP = 2.63) . This intermediate lipophilicity is associated with improved prospects for balancing passive membrane permeability and aqueous solubility relative to the more lipophilic phenyl analog, while still providing greater membrane partitioning potential than the hydrophilic methyl analog.

LogP Lipophilicity ADME Scaffold Optimization

Molecular Weight and Heavy Atom Count: Impact on Ligand Efficiency Metrics

With a molecular weight of 187.24 g/mol and 14 heavy atoms [1], 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine is significantly lighter than the 6-bromo analog (MW = 266.14 g/mol, 15 heavy atoms) [2] and the 2,5,7-triphenyl derivative (MW = 375.5 g/mol) [3]. In fragment-based drug discovery (FBDD), the 'rule of three' (MW ≤ 300) is a standard criterion; the target compound's low molecular weight makes it suitable as a fragment hit or early lead scaffold, whereas the 6-bromo analog approaches the upper mass limit for ideal fragment properties.

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Hydrogen Bond Donor/Acceptor Count and Polar Surface Area: Implications for Permeability

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 41.57 Ų [1]. This TPSA is well below the 140 Ų threshold generally associated with poor oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable permeability characteristics. The 2-phenyl analog has a comparable TPSA of ~42 Ų but carries an additional aromatic ring that may engage in π-stacking off-target interactions. In contrast, more functionalized imidazo[4,5-b]pyridine derivatives often exceed 60–90 Ų TPSA due to additional polar substituents, which can compromise cellular permeability.

Hydrogen Bonding Polar Surface Area Permeability TPSA

Rotatable Bond Count: Conformational Restriction vs. Synthetic Flexibility

The compound has only 1 rotatable bond (the cyclopentyl-C2 connection) [1], compared to the 6-bromo analog which has the same 1 rotatable bond [2], but significantly fewer than the 2-phenyl analog which has 2 rotatable bonds (phenyl-C2 and potential ring rotation) . Low rotatable bond count is associated with reduced entropic penalty upon target binding and may improve oral bioavailability. The cyclopentyl ring itself is conformationally constrained compared to an n-butyl chain, providing a defined spatial presentation of the hydrophobic moiety.

Rotatable Bonds Conformational Flexibility Synthetic Tractability

Regioisomeric Specificity: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold is a direct purine isostere, with the nitrogen atom at the 4-position mimicking the N3 of the purine ring system [1]. This specific regioisomeric arrangement is critical for kinase hinge-binding interactions. The imidazo[4,5-c]pyridine regioisomer (CAS 119628-87-4, also bearing a 2-cyclopentyl group) presents a different nitrogen orientation that alters hydrogen-bonding geometry with the kinase hinge region . In PDE10A inhibitor programs, the imidazo[4,5-b]pyridine scaffold was specifically selected because it retained nanomolar potency while eliminating morpholine-related metabolic liabilities that plagued other regioisomers [2].

Regioisomer Scaffold Selection Kinase Inhibition Purine Isostere

Optimal Application Scenarios for 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase Hinge Binders

With a molecular weight of 187.24 g/mol and a TPSA of 41.57 Ų [1], this compound satisfies the 'rule of three' criteria for fragment libraries. Its imidazo[4,5-b]pyridine core mimics the purine ring system and can form canonical hinge-region hydrogen bonds with kinase active sites [2]. The cyclopentyl group provides moderate lipophilicity (XLogP3 = 2.1) [1] without introducing the metabolic liabilities associated with phenyl rings. FBDD campaigns targeting ATP-binding pockets should preferentially select this fragment over the 2-methyl analog (insufficient lipophilicity for hydrophobic pocket occupancy) or the 6-bromo analog (excessive molecular weight and potential for reactive metabolite formation).

Kinase Inhibitor Lead Optimization: Core Scaffold with Favorable ADME Starting Point

The compound's balanced profile of 1 HBD, 2 HBA, 1 rotatable bond, and TPSA of 41.57 Ų [1] aligns with multiple oral drug-likeness metrics (Lipinski, Veber). SAR studies have demonstrated that N-cyclopentyl substituted imidazo[4,5-b]pyridines exhibit good microsomal stability [3]. When initiating a lead optimization program for kinase targets (CDK, Aurora, B-Raf, PAK4 pathways [2]), this scaffold provides an ADME-friendly starting point that can be vectorized through the 5-, 6-, and 7-positions for potency optimization without immediately breaching TPSA or molecular weight thresholds. Procurement teams should specify this compound rather than generic 'imidazopyridine building blocks' to ensure the correct regioisomer is used.

Adenosine Receptor Antagonist Probe Synthesis Using Purine Isosteric Replacement

The structural similarity between imidazo[4,5-b]pyridine and purine makes this compound a direct precursor for 1-deazapurine adenosine receptor ligands . The cyclopentyl group at the C2 position mimics the ribose-binding region geometry while eliminating the metabolic instability of the glycosidic bond. In programs developing A₁, A₂ₐ, or A₃ adenosine receptor modulators, 2-cyclopentyl-3H-imidazo[4,5-b]pyridine serves as a key intermediate that can be further elaborated at positions 5 and 7 . Researchers should select this specific compound rather than the regioisomeric imidazo[4,5-c]pyridine, which cannot reproduce the critical N7-purine hydrogen-bonding interaction with the receptor.

Combinatorial Chemistry Library Synthesis for Antiproliferative Agent Screening

The imidazo[4,5-b]pyridine scaffold has produced antiproliferative agents with IC₅₀ values ranging from 0.025 µM (Aurora B kinase) to sub-micromolar activity against various cancer cell lines [4]. The target compound's single rotatable bond and modular substitution pattern make it an ideal core for parallel Suzuki or Buchwald-Hartwig diversification at the 6-position (after bromination) or direct functionalization at the 5- and 7-positions [4]. Procurement for library production should mandate this specific building block to maintain scaffold consistency across the library, as even minor structural variations (e.g., imidazo[4,5-c]pyridine core) would produce non-comparable SAR data.

Quote Request

Request a Quote for 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.